Tert-butyl 4-(3-nitrophenyl)piperazine-1-carboxylate
Overview
Description
Tert-butyl 4-(3-nitrophenyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C15H21N3O4 and a molecular weight of 307.35 g/mol . It is characterized by the presence of a piperazine ring substituted with a tert-butyl group and a 3-nitrophenyl group. This compound is used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Mode of Action
The mode of action of Tert-butyl 4-(3-nitrophenyl)piperazine-1-carboxylate is currently unknown due to the lack of research on this specific compound . The compound’s interaction with its targets and any resulting changes would need to be determined through experimental studies.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown . These effects would be determined by the compound’s mode of action and the biochemical pathways it affects.
Biochemical Analysis
Biochemical Properties
Tert-butyl 4-(3-nitrophenyl)piperazine-1-carboxylate plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in oxidative stress responses and metabolic pathways. The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which can influence the activity of the enzymes and proteins it binds to .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of signaling proteins, leading to changes in downstream signaling cascades. Additionally, it can affect the expression of genes involved in stress responses and metabolic regulation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction. The compound’s ability to form stable complexes with target proteins allows it to modulate their activity, leading to changes in cellular functions and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific storage conditions but may degrade over extended periods, leading to a decrease in its biochemical activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular functions, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical outcomes without causing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s influence on these pathways can lead to changes in the overall metabolic state of the cell, affecting energy production and utilization .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation within different cellular compartments. The compound’s distribution can influence its biochemical activity and effectiveness .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization allows the compound to interact with its target biomolecules effectively, leading to the desired biochemical outcomes .
Preparation Methods
The synthesis of tert-butyl 4-(3-nitrophenyl)piperazine-1-carboxylate typically involves the reaction of tert-butyl piperazine-1-carboxylate with 3-nitrobenzyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution . The reaction mixture is then purified using column chromatography to obtain the desired product.
Chemical Reactions Analysis
Tert-butyl 4-(3-nitrophenyl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The compound can be oxidized to form various oxidation products depending on the oxidizing agent used.
Scientific Research Applications
Tert-butyl 4-(3-nitrophenyl)piperazine-1-carboxylate is used in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules and is used in the study of reaction mechanisms.
Biology: The compound is used in biochemical assays to study enzyme interactions and inhibition.
Medicine: It is investigated for its potential pharmacological properties, including its role as a precursor in drug development.
Industry: The compound is used in the development of new materials and chemical processes
Comparison with Similar Compounds
Tert-butyl 4-(3-nitrophenyl)piperazine-1-carboxylate can be compared with similar compounds such as:
Tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate: This compound has a nitro group at the 4-position of the phenyl ring instead of the 3-position, which can lead to different chemical reactivity and biological activity.
Tert-butyl 4-(3-methoxy-4-nitrophenyl)piperazine-1-carboxylate: This compound has an additional methoxy group on the phenyl ring, which can influence its solubility and interaction with biological targets.
Tert-butyl 4-(6-amino-3-pyridyl)piperazine-1-carboxylate: This compound contains a pyridyl ring instead of a phenyl ring, which can alter its chemical properties and applications.
Properties
IUPAC Name |
tert-butyl 4-(3-nitrophenyl)piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4/c1-15(2,3)22-14(19)17-9-7-16(8-10-17)12-5-4-6-13(11-12)18(20)21/h4-6,11H,7-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUTLKLPXMPHUMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=CC=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10624892 | |
Record name | tert-Butyl 4-(3-nitrophenyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10624892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
206879-94-9 | |
Record name | tert-Butyl 4-(3-nitrophenyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10624892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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